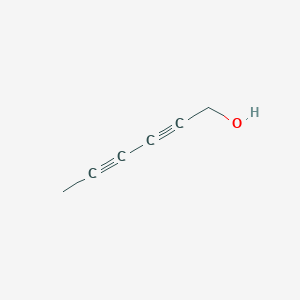

Hexa-2,4-diyn-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

3876-62-8 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

hexa-2,4-diyn-1-ol |

InChI |

InChI=1S/C6H6O/c1-2-3-4-5-6-7/h7H,6H2,1H3 |

InChI Key |

OVNDGPBXVBJISI-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CCO |

Origin of Product |

United States |

Ii. Precision Synthesis of Hexa 2,4 Diyn 1 Ol and Functionally Diversified Derivatives

Established Synthetic Pathways to Hexa-2,4-diyn-1-OL

The synthesis of the parent compound, this compound, relies on well-established and robust chemical transformations. These methods primarily involve the coupling of smaller, readily available building blocks.

Cross-coupling reactions are a cornerstone of carbon-carbon bond formation, and the synthesis of 1,3-diynes is no exception. Two particularly prominent methods are the Cadiot-Chodkiewicz and Sonogashira couplings.

The Cadiot-Chodkiewicz coupling provides a classic and reliable route to unsymmetrical diynes through the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. researchgate.net This reaction has been instrumental in the synthesis of various diyne-containing natural products and functional molecules. researchgate.net

A notable application involves the coupling of a bromoalkyne with a terminal alkyne. For instance, the reaction of a bromoalkyne with 3-butyn-1-ol (B147353) can be used to construct the this compound backbone. rsc.org The reaction conditions typically involve a copper(I) salt like cuprous chloride (CuCl) and an amine base. mdpi.com In some cases, a palladium co-catalyst is also employed to enhance efficiency. rsc.org

A specific example is the synthesis of this compound where an in situ generated 1-bromopropyne is coupled with propargyl alcohol. amazonaws.com This reaction utilizes CuCl, hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), and n-butylamine (n-BuNH₂) in an aqueous tetrahydrofuran (B95107) (THF) medium. amazonaws.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 1-Haloalkyne | Terminal Alkyne | Cu(I) salt (e.g., CuCl) | Amine (e.g., n-BuNH₂) | THF/Water | Unsymmetrical Diyne |

| 1-Bromopropyne (in situ) | Propargyl alcohol | CuCl, NH₂OH·HCl | n-BuNH₂ | THF/Water | This compound |

| Bromoalkyne | 3-Butyn-1-ol | CuI, Pd(PPh₃)₄ | i-Pr₂NH | THF | This compound derivative |

This table provides a generalized overview of the Cadiot-Chodkiewicz coupling for diyne synthesis and a specific example for this compound.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is another powerful tool for constructing carbon-carbon bonds. numberanalytics.commdpi.com While typically used for sp²-sp carbon bonds, variations of this methodology can be adapted for the synthesis of diyne systems. spbu.ru The reaction generally employs a palladium complex, a copper(I) co-catalyst, and an amine base. mdpi.com

For the synthesis of this compound analogues, a Sonogashira coupling approach could involve the reaction of a halo-enyne with a terminal alkyne. For example, a vinyl halide containing a terminal alkyne could be coupled with another terminal alkyne. The synthesis of functionalized ortho-(buta-1,3-diynyl)arenes, which are precursors to more complex structures, often relies on Sonogashira coupling of ortho-functionalized iodoarenes with terminal diacetylenes. spbu.ru

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N, DIPA) | THF, DMF | Aryl/Vinyl-substituted Alkyne |

| o-Iodoaniline | Hexa-1,3-diyne | Pd(PPh₃)₄, CuI | DIPA | DMF | o-(Hexa-1,3-diynyl)aniline |

This table illustrates the general Sonogashira coupling and an example of its application in synthesizing a precursor to a substituted diynol.

Propargylic alcohols are versatile building blocks in organic synthesis due to the presence of both a hydroxyl group and a carbon-carbon triple bond. researchgate.net The alkynylation of aldehydes and ketones is a direct method for preparing propargyl alcohols. organic-chemistry.org

The synthesis of this compound can be achieved through the addition of an appropriate alkynyl nucleophile to an α,β-unsaturated aldehyde. For instance, the addition of a lithium or magnesium acetylide of a protected butadiyne to formaldehyde (B43269) or a related electrophile would yield the desired diynol scaffold after deprotection.

A common strategy involves the use of propargyl alcohol itself as a starting material. sciencemadness.org For example, O-propargylated compounds can undergo copper-catalyzed homocoupling to form symmetrical 1,3-diyne structures. researchgate.net To create the unsymmetrical this compound, a cross-coupling approach is necessary.

Furthermore, the oxidation of propargylic alcohols can yield ynones, which are valuable intermediates for further transformations. uib.no

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| Aldehyde | Terminal Alkyne | Base (e.g., n-BuLi), Lewis Acid (e.g., Zn(OTf)₂) | Propargyl Alcohol |

| 2-Ethynyl-5-methoxybenzaldehyde | 1-(4-Methoxyphenyl)buta-1,3-diyne | n-BuLi | 1-(2-Ethynyl-5-methoxyphenyl)-5-(4-methoxyphenyl)penta-2,4-diyn-1-ol |

| Guaiacol | Propargyl alcohol | Pd complex, Cu co-catalyst | Butynyl alcohol derivative |

This table showcases the alkynylation of aldehydes and the use of propargyl alcohol in synthesizing complex diynol structures.

Cross-Coupling Methodologies for Diyne Formation

Directed Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships and the development of molecules with tailored properties. These syntheses often employ the same fundamental coupling strategies but with more complex, substituted starting materials.

The introduction of alkyl and aryl substituents onto the this compound framework can be achieved by utilizing appropriately substituted precursors in the coupling reactions.

For example, in a Cadiot-Chodkiewicz coupling, a substituted 1-haloalkyne or a substituted terminal alkyne can be used. The synthesis of (Z)-8-((tert-butyldiphenylsilyl)oxy)-1-phenyl-6-octene-2,4-diyn-1-ol demonstrates the coupling of a bromoalkyne with 1-phenyl-2-propyn-1-ol, showcasing the incorporation of an aryl group. rsc.org

Sonogashira coupling is also widely used for this purpose. The reaction of 4-iodotoluene (B166478) with 2-methylbut-3-yn-2-ol yields 2-methyl-4-p-tolylbut-3-yn-2-ol, an aryl-substituted propargyl alcohol. rsc.org Similarly, coupling iodobenzene (B50100) with 2-methylbut-3-yn-2-ol produces 2-methyl-4-phenylbut-3-yn-2-ol. rsc.org

The alkynylation of aldehydes with substituted alkynes is another effective strategy. The synthesis of 1-aryl-3-(trimethylsilyl)prop-2-yn-1-ols is achieved by reacting various benzaldehydes with trimethylsilylacetylene. acs.org A specific aryl-substituted hexa-1,4-diyn-3-ol (B13141430) was synthesized via the addition of 1-propynylmagnesium bromide to an aldehyde, followed by oxidation to the corresponding ketone. chemrxiv.org

| Reactant 1 | Reactant 2 | Coupling Method | Product |

| Bromoalkyne | 1-Phenyl-2-propyne-1-ol | Cadiot-Chodkiewicz | (Z)-8-((tert-Butyldiphenylsilyl)oxy)-1-phenyl-6-octene-2,4-diyn-1-ol |

| 4-Iodotoluene | 2-Methylbut-3-yn-2-ol | Sonogashira | 2-Methyl-4-p-tolylbut-3-yn-2-ol |

| Iodobenzene | 2-Methylbut-3-yn-2-ol | Sonogashira | 2-Methyl-4-phenylbut-3-yn-2-ol |

| Benzaldehyde | Trimethylsilylacetylene | Alkynylation | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol |

| Aryl-ynal | 1-Propynylmagnesium bromide | Alkynylation | Aryl-hexa-1,4-diyn-3-ol |

This table provides examples of the synthesis of alkyl and aryl-substituted diynol moieties using various synthetic methods.

Incorporation of Silyl (B83357) Protecting Groups in Diyne Synthesis

In the multi-step synthesis of complex molecules containing the this compound framework, the protection of the terminal hydroxyl group is often a critical step. Silyl ethers are frequently employed as protecting groups due to their ease of installation, stability under a range of reaction conditions, and straightforward removal.

The choice of the silyl group allows for tuning the steric hindrance and stability of the protected intermediate. Common silylating agents include tert-butyldimethylsilyl (TBDMS) chloride and triisopropylsilyl (TIPS) chloride. For instance, the protection of a hydroxyl group with a bulky silyl ether can be essential to achieve high yields in subsequent coupling reactions. spbu.ru The TBDMS group can be introduced to a precursor like but-3-yn-1-ol, which can then be elaborated into a more complex diynol structure. nih.gov A detailed protocol describes the synthesis of 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol, where a silyl ether is used to protect one alcohol while another is generated in a cross-coupling reaction. nih.gov

In asymmetric synthesis, the protecting group can influence stereoselectivity. In one study, the reaction of tert-butyldimethyl(penta-2,4-diynyloxy)silane with an aldehyde yielded a product with 48% enantiomeric excess (ee). nih.gov The use of different protecting groups, such as the triisopropylsilyl (TIPS) group, is also common in the synthesis of chiral diynol analogues. mdpi.com The stability of the silyl ether allows for subsequent modifications at other parts of the molecule before its selective deprotection, often using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

Table 1: Common Silyl Protecting Groups in Diyne Synthesis

| Protecting Group | Abbreviation | Common Reagent | Key Features |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Good stability, removable with fluoride ions. |

| Triisopropylsilyl | TIPS | TIPS-Cl | Increased steric bulk, greater stability to acidic conditions. nih.govmdpi.com |

Design and Synthesis of Heteroatom-Containing Diynol Derivatives (e.g., Nitrogen, Glycosyl)

The introduction of heteroatoms such as nitrogen or the attachment of glycosyl units to the diynol scaffold significantly broadens the chemical space and potential biological applications of these compounds. These modifications can lead to novel structures with unique properties.

Nitrogen-Containing Derivatives: The synthesis of nitrogen-containing heterocycles often utilizes aminoalkynes as key building blocks. mdpi.com These can undergo sequential reactions with carbonyl compounds, often mediated by metal catalysts, to form a variety of heterocyclic systems. mdpi.com For example, 2-alkynylanilines can react with ketones or β-ketoesters in the presence of an Indium(III) bromide catalyst to yield N-(Z)-alkenyl indoles. mdpi.com Copper(I) bromide has been used to catalyze the reaction between 2-ethynylaniline (B1227618) and ethyl glyoxylate (B1226380) to produce quinoline (B57606) derivatives. mdpi.com These methodologies showcase how a nitrogen atom can be incorporated into a ring system attached to an alkyne, a strategy applicable to the elaboration of this compound derivatives. The synthesis of nitrogen-rich heterocycles is an active area of research, with applications in materials and medicinal chemistry. mdpi.com

Glycosyl Derivatives: N-glycosylated heterocycles are crucial components of DNA, RNA, and numerous therapeutic agents. nih.gov Recent advances have enabled the direct N-glycosylation of heterocycles using stable and readily available 1-hydroxy carbohydrates. A method employing copper metallaphotoredox catalysis allows for the dehydroxylative radical coupling of a 1-hydroxy sugar to a nitrogen-containing heterocycle. This approach is notable for its use of inexpensive catalysts and tolerance for some water, offering a broad substrate scope with high stereoselectivity. nih.gov Such a strategy could be adapted to couple a sugar moiety to a nitrogen-containing derivative of this compound, creating complex glyco-conjugates.

Table 2: Methods for Heteroatom Incorporation

| Heteroatom Type | Synthetic Strategy | Catalytic System/Reagents | Resulting Structure |

| Nitrogen | Sequential reaction of aminoalkynes with carbonyls | InBr₃, CuBr, NaAuCl₄ | Nitrogen-containing heterocycles (indoles, quinolines, pyridines) mdpi.com |

| Glycosyl | Dehydroxylative radical N-glycosylation | Copper metallaphotoredox catalysis | N-glycosides nih.gov |

Stereoselective Synthesis of Chiral Diynol Systems

The biological activity of many polyacetylenic natural products is dependent on the specific stereochemistry of their chiral centers. nih.gov Consequently, the development of stereoselective methods for the synthesis of chiral diynols, including enantiomers of this compound, is of paramount importance.

A highly enantioselective method involves the addition of terminal 1,3-diynes to various aldehydes, catalyzed by a dinuclear zinc ProPhenol system. nih.gov The addition of triphenylphosphine (B44618) oxide as a synergistic additive was found to significantly enhance the enantioselectivity. This method has proven effective for a range of aldehydes, including aryl, α,β-unsaturated, and saturated variants, furnishing the desired chiral diynol products in high yields and enantiomeric excesses (up to 98% ee). nih.gov

Another powerful approach utilizes chiral BINOL-based catalysts. The addition of a terminal diyne, such as buta-1,3-diyn-1-yltriisopropylsilane, to an aldehyde can be promoted by a system comprising (R)-BINOL, diethyl zinc, and a titanium-based Lewis acid like Ti(OiPr)₄. mdpi.com This methodology has been successfully applied to the synthesis of chiral falcarindiol (B120969) analogues. mdpi.com Similarly, chiral potassium Brønsted bases derived from substituted BINOL have been shown to catalyze tandem reactions to create chiral 1,3-diols with high diastereoselectivity and enantioselectivity. chemrxiv.org

The development of novel chiral ligands is also crucial. An efficient, seven-step synthesis has been developed for a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand, which has shown effectiveness in iron(II)-catalyzed asymmetric reactions. rsc.orgresearchgate.net Such ligands create a precisely defined chiral environment around the metal center, enabling high levels of stereocontrol.

Table 3: Catalytic Systems for Stereoselective Diynol Synthesis

| Catalyst System | Chiral Ligand/Promoter | Substrates | Key Feature |

| Dinuclear Zinc | ProPhenol / TPPO | Terminal 1,3-diynes, Aldehydes | High enantioselectivity for a broad range of aldehydes. nih.gov |

| Diethyl Zinc | (R)-BINOL / Ti(OiPr)₄ | Terminal 1,3-diynes, Aldehydes | Effective for the synthesis of chiral natural product analogues. mdpi.com |

| Potassium Brønsted Base | BINOL-based crown ether | Allylic alcohols, Aldehydes | Creates chiral 1,3-diols with three contiguous stereocenters. chemrxiv.org |

| Iron(II) Complex | 3,3′-dimethyl-(2,2′-bipyridine)-diol | Thiol, α,β-Unsaturated oxazolidinone | Ligand-induced asymmetry in Michael additions. rsc.orgresearchgate.net |

Catalytic Systems and Method Development in Diyne Construction

The construction of the conjugated 1,3-diyne backbone is the foundational step in synthesizing this compound and its derivatives. Various transition-metal-catalyzed cross-coupling reactions are the cornerstones of modern diyne synthesis.

Copper-Catalyzed Couplings: The Cadiot–Chodkiewicz and Glaser couplings are classic copper-catalyzed reactions for synthesizing diynes. For example, the monoprotected 2,4-hexadiyn-1,6-diol can be prepared via a copper-catalyzed coupling of the TBDMS ether of 3-iodo-2-propyn-1-ol with propargyl alcohol. nih.gov More recently, a system using a copper trichloro complex (CuTC), generated in situ, has been shown to efficiently couple terminal alkynes for the synthesis of graphdiyne and its derivatives, highlighting the power of copper catalysis in forming both symmetrical and unsymmetrical diynes. researchgate.net

Gold-Catalyzed Reactions: Gold catalysts are particularly effective at activating alkyne moieties towards nucleophilic attack. Gold(I) complexes have been used to catalyze [4+3] annulation reactions between diynes and styrenes. mdpi.com Gold-catalyzed cascade reactions of skipped diynes (1,4-diynes) with pyrroles have also been developed to construct complex heterocyclic systems. acs.org These reactions proceed through regioselective hydroarylation of the alkyne units. acs.org

Other Transition Metals: Ruthenium and cobalt complexes are also valuable catalysts in diyne chemistry. A ruthenium(II) hydride complex, [RuHCl(CO)(PPh₃)₃], catalyzes the hydroboration of 1,3-diynes with complete regio- and stereocontrol. mdpi.com Cobalt-based systems, sometimes used with a co-catalyst like NaHBEt₃, are effective for the hydrosilylation of 1,3-diynes, proceeding under mild conditions. mdpi.com

Table 4: Selected Catalytic Systems for 1,3-Diyne Construction

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Copper | Cross-coupling (Cadiot-Chodkiewicz, Glaser-Hay) | Terminal alkynes, Haloalkynes | Classic, reliable method for diyne synthesis. nih.govresearchgate.net |

| Gold(I) | Hydroarylation / Annulation | Diynes, Arenes, Alkenes | Mild conditions, high efficiency for complex molecule construction. mdpi.comacs.org |

| Ruthenium(II) | Hydroboration | 1,3-Diynes, Pinacolborane | High regio- and stereocontrol (syn-addition). mdpi.com |

| Cobalt | Hydrosilylation | 1,3-Diynes, Silanes | Mild conditions, rapid reactions. mdpi.com |

Iii. Elucidation of Chemical Reactivity and Mechanistic Pathways of Hexa 2,4 Diyn 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group of Hexa-2,4-diyn-1-OL can undergo a variety of transformations, including esterification, etherification, and oxidation, allowing for the synthesis of diverse derivatives.

Esterification: The hydroxyl group of this compound and its derivatives can be readily converted into esters. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification of a protected form of the alcohol, 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol, with propynoic acid yields the corresponding triyne substrate. nih.gov This reaction is a key step in the synthesis of precursors for the hexadehydro-Diels–Alder (HDDA) reaction. nih.gov Similarly, esterification of penta-2,4-diyn-1-ol with 3-trimethylsilylpropynoic acid using DCC and 4-dimethylaminopyridine (B28879) (DMAP) produces the corresponding ester. researchgate.net In another example, a protected form of the alcohol was reacted with hexanoic acid or (2E,4E)-hexa-2,4-dienoic acid to afford the respective esters. rsc.org

Etherification: The hydroxyl group can also be converted into an ether. For example, 6-(3,5-Dimethylphenoxy)this compound has been synthesized, demonstrating the formation of an ether linkage at the C1 position. umn.edu

A summary of representative esterification and etherification reactions is presented below:

| Starting Material | Reagents | Product | Yield (%) |

| 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol | Propynoic acid, DCC, DMAP | 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-yl propynoate | 45-65 |

| Penta-2,4-diyn-1-ol | 3-Trimethylsilylpropynoic acid, DCC, DMAP | Penta-2,4-diyn-1-yl 3-(trimethylsilyl)propiolate | 42 |

| (Z)-8-((tert-Butyldiphenylsilyl)oxy)-6-octene-2,4-diyn-1-ol | Hexanoic acid, DCC, DMAP | (Z)-8-((tert-Butyldiphenylsilyl)oxy)-6-octene-2,4-diyn-1-yl hexanoate | 40-41 (two steps) |

| 1,3-Dimethyl-5-(prop-2-yn-1-yloxy)benzene | 3-Bromoprop-2-yn-1-ol (B129685), CuCl | 6-(3,5-Dimethylphenoxy)this compound | Not Specified |

The primary alcohol of this compound and its derivatives can be oxidized to the corresponding aldehyde. The Dess-Martin periodinane (DMP) is an effective reagent for this transformation. rsc.orgrsc.org For example, the oxidation of (E)-Hex-2-en-4-yn-1-ol, which is derived from the selective reduction of this compound, with DMP yields (E)-Hex-2-en-4-yn-1-al. rsc.orgrsc.org Another example is the oxidation of 5-phenylpenta-2,4-diyn-1-ol (B14681867) with nickel peroxide in benzene, which leads to the corresponding aldehyde. rsc.org

Here is a table summarizing oxidation reactions:

| Starting Material | Oxidizing Agent | Product |

| (E)-Hex-2-en-4-yn-1-ol | Dess-Martin periodinane | (E)-Hex-2-en-4-yn-1-al |

| 5-Phenylpenta-2,4-diyn-1-ol | Nickel peroxide | 5-Phenylpenta-2,4-diynal |

Reactivity Pertaining to the Conjugated Diyne System

The conjugated diyne system in this compound is a site of rich reactivity, participating in selective reductions, cycloadditions, and coupling reactions.

The triple bonds of the diyne system can be selectively reduced. A notable example is the stereoselective reduction of the triple bond closer to the hydroxyl group in this compound using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). rsc.org This reaction affords (E)-Hex-2-en-4-yn-1-ol, with the trans configuration of the newly formed double bond confirmed by the coupling constant of the olefinic protons. rsc.org

The diyne moiety of this compound derivatives can act as a diene component in [4+2] cycloaddition reactions, most notably the hexadehydro-Diels-Alder (HDDA) reaction. wikipedia.orgnih.gov In this reaction, a 1,3-diyne reacts with a "diynophile" (an alkyne) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgnih.gov This intermediate can then be trapped by various agents to form complex aromatic compounds. nih.govnih.gov For example, a triyne substrate, synthesized from a protected this compound derivative, undergoes an HDDA cascade upon heating to form a phthalide. nih.gov The reaction proceeds through a benzyne intermediate which is trapped intramolecularly. nih.gov The HDDA reaction can be initiated thermally and is known for its efficiency in constructing highly functionalized aromatic systems in a single step. wikipedia.org

The mechanism of the intramolecular HDDA reaction has been studied, and it is suggested to proceed in a highly asynchronous manner, with the rate-determining step being the bond formation at the alkyne termini closest to the tether, involving a transition state with significant diradical character. researchgate.net

The terminal alkyne in this compound and its derivatives can participate in both homocoupling and cross-coupling reactions.

Homocoupling: The homocoupling of terminal alkynes, often referred to as the Glaser coupling, leads to the formation of symmetric 1,3-diynes. This reaction can be catalyzed by copper salts in the presence of a base. researchgate.nettandfonline.com For instance, the homocoupling of terminal alkynes can be achieved using catalytic amounts of CuCl2 and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.net Another efficient system for the homocoupling of terminal alkynes involves CuI and TMEDA (tetramethylethylenediamine) under microwave irradiation in solvent-free conditions. tandfonline.com

Cross-Coupling: The terminal alkyne can also undergo cross-coupling reactions with other terminal alkynes or halo-alkynes. The Cadiot-Chodkiewicz coupling, for example, involves the reaction of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. nih.gov This method is used in the synthesis of unsymmetrical diynes. For instance, the cross-coupling of a bromoalkyne with propargyl alcohol is a key step in the synthesis of a diynol precursor for the HDDA reaction. nih.gov Another example is the reaction of copper(I) acetylides with 3-bromoprop-2-yn-1-ol to synthesize various diynols, including this compound itself. rsc.org Furthermore, visible-light-activated copper(I) catalysis has been developed for the oxidative Csp-Csp cross-coupling of terminal alkynes. rsc.org Titanium-mediated reductive cross-coupling reactions of terminal alkynes with imines have also been reported. beilstein-journals.org

A summary of coupling reactions is provided below:

| Reaction Type | Catalyst/Reagents | Product Type |

| Homocoupling (Glaser) | CuCl2, DBU | Symmetrical 1,3-diynes |

| Homocoupling | CuI, TMEDA (microwave) | Symmetrical 1,3-diynes |

| Cross-Coupling (Cadiot-Chodkiewicz) | Cu(I) salt, amine base | Unsymmetrical 1,3-diynes |

| Cross-Coupling (Visible-light) | Cu(I) catalyst | Unsymmetrical 1,3-diynes |

| Cross-Coupling (Titanium-mediated) | Ti(OiPr)4/2 c-C5H9MgCl | Allylic amines |

Reaction Mechanism Investigations and Intermediate Characterization

The study of reaction mechanisms involving this compound and related polyyne structures is crucial for understanding their reactivity and harnessing their synthetic potential. Investigations have centered on pericyclic reactions, reductions, and coupling processes, with significant efforts dedicated to identifying and characterizing the transient intermediates that govern these pathways.

The Hexadehydro-Diels-Alder (HDDA) Reaction Pathway

A prominent reaction pathway for substrates containing a 1,3-diyne motif, such as esters derived from this compound, is the hexadehydro-Diels-Alder (HDDA) reaction. This thermal, intramolecular cycloisomerization involves the [4+2] cycloaddition of a diyne with a tethered alkyne (a diynophile) to generate a highly reactive o-benzyne intermediate. nih.govnih.govumn.edu This intermediate can then be trapped by various reagents to yield complex benzenoid products. nih.gov

The mechanism of the HDDA reaction has been a subject of detailed investigation, with computational and experimental studies exploring whether the reaction proceeds through a concerted or a stepwise pathway. nih.gov Theoretical analyses, validated by kinetic data, indicate that the reaction is not concerted. Instead, it proceeds in a highly asynchronous, stepwise fashion. nih.govumn.edu The rate-determining step is the formation of a bond between the alkyne termini closest to the tether, which passes through a transition state with significant diradical character. nih.gov

Kinetic studies on various tethered yne-diyne substrates, which are structurally related to derivatives of this compound, show surprisingly similar reaction rates despite significant differences in steric bulk at the alkyne termini. nih.gov This observation supports the stepwise, diradical mechanism over a concerted one, as a concerted mechanism would be expected to be more sensitive to steric hindrance. nih.gov

| Substrate | Substituents (R¹, R²) | Experimental ΔH‡ (kcal/mol) | Calculated ΔH‡ (Stepwise) (kcal/mol) | Calculated ΔH‡ (Concerted) (kcal/mol) |

|---|---|---|---|---|

| 1 | H, H | 26.5 | 27.8 | 32.0 |

| 2 | Me, H | 27.3 | 27.7 | 32.4 |

| 3 | Me, Me | 28.2 | 27.4 | 32.9 |

| 4 | i-Pr, H | 27.4 | 27.8 | 33.0 |

| 5 | t-Bu, H | 27.7 | 28.1 | 34.1 |

| 6 | TMS, TMS | 26.6 | 30.3 | 40.0 |

Characterization of Reaction Intermediates

The direct characterization of the fleeting intermediates in the reactions of this compound derivatives, such as the o-benzyne and diradical species in the HDDA pathway, is exceptionally challenging due to their high reactivity and short lifetimes. nih.gov Consequently, their existence and structure are primarily inferred through indirect methods, most notably trapping experiments.

In the context of the HDDA reaction, once the o-benzyne intermediate is formed, it is captured in situ by a trapping agent present in the reaction mixture. The structure of the resulting stable product provides evidence for the transient benzyne. Common trapping agents include:

Acetic Acid : An efficient trap for HDDA-generated benzynes. nih.gov

Trimethylsilyl Azide : This agent undergoes a 1,3-dipolar cycloaddition with the benzyne to form a stable tricyclic benzotriazole (B28993) adduct. clockss.org

Furans and Pyrroles : These heterocycles act as dienes in a [4+2] Diels-Alder cycloaddition with the benzyne intermediate. clockss.org

While the diradical intermediate preceding the benzyne in the stepwise HDDA mechanism has not been directly observed experimentally, its existence is strongly supported by high-level theoretical calculations that align with experimental kinetic data. nih.govumn.edu

Other Mechanistic Pathways

Beyond the HDDA reaction, the reactivity of this compound is defined by other transformations, particularly reductions of its diyne system.

Reduction Reactions : The conjugated diyne system can be selectively reduced. For instance, the treatment of this compound with lithium aluminum hydride (LiAlH₄) in THF results in the formation of (E)-Hex-2-en-4-yn-1-ol. rsc.org This reaction proceeds via the trans-addition of hydride to one of the alkyne units. Similarly, reduction of a related silyl-protected hexadiynol with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) also yields the corresponding (E)-enynol. nih.gov

Coupling Reactions : The synthesis of this compound and its derivatives often employs metal-catalyzed cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne (e.g., propargyl alcohol) with a 1-bromoalkyne in the presence of a copper(I) salt and a base. umn.eduresearchgate.net The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes oxidative addition to the bromoalkyne, followed by reductive elimination to form the new carbon-carbon bond of the diyne.

Iv. Advanced Characterization Techniques for Hexa 2,4 Diyn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the structural analysis of Hexa-2,4-diyn-1-ol.

In ¹H NMR, the chemical shifts provide information about the electronic environment of the protons. For a typical alkynol like this compound, the proton of the hydroxyl group (-OH) would exhibit a characteristic broad signal. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) would appear in the range of 3-4 ppm. libretexts.org The alkynyl proton (≡C-H), if present in a terminal alkyne derivative, would resonate at approximately 1.7-3.1 ppm, a region that is relatively upfield due to the shielding effects of the cylindrical π-electron cloud of the triple bond. libretexts.org

¹³C NMR provides information about the carbon skeleton of the molecule. The sp-hybridized carbons of the alkyne groups (C≡C) typically resonate in the range of 65-90 ppm. pdx.edu The carbon atom bonded to the hydroxyl group (C-OH) would be found in the 50-90 ppm region. pdx.edu

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound and its Derivatives.

| Functional Group | Atom | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Alcohol | -OH | Variable, often broad |

| -C H₂-OH | 50 - 90 | |

| -CH ₂-OH | 3 - 4 | |

| Alkyne | ≡C -H | 65 - 90 |

| ≡C -H | 1.7 - 3.1 | |

| -C≡C - | 65 - 90 |

Note: Chemical shifts are approximate and can be influenced by solvent and neighboring functional groups.

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons directly attached to carbon atoms. libretexts.org This experiment is highly sensitive and allows for the direct identification of which proton is bonded to which carbon, confirming the assignments made from 1D spectra. libretexts.orgsdsu.edu For instance, it would show a cross-peak connecting the ¹H signal of the -CH₂-OH group with the ¹³C signal of the same carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the precise molecular formula. umn.eduuga.edu

In the mass spectrum of an alcohol, common fragmentation patterns include the loss of a water molecule (dehydration) and alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group). libretexts.orgslideshare.net For alkynes, a strong molecular ion peak is typically observed. utexas.edu A characteristic fragmentation for alkynes is the cleavage to form a resonance-stabilized propargyl cation. utexas.edualmerja.com The analysis of these fragmentation patterns can provide valuable structural information about this compound and its derivatives. morressier.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.com

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. For this compound, the key IR absorption bands would be:

O-H stretch: A strong and broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group. libretexts.orgpressbooks.pub

C≡C stretch: A weak to medium, sharp band in the 2100-2260 cm⁻¹ region, indicating the presence of the alkyne triple bonds. pressbooks.puborgchemboulder.comjove.com The intensity of this band can be weak, especially for internal alkynes. orgchemboulder.comjove.com

sp C-H stretch: If a terminal alkyne derivative is present, a sharp, strong band around 3300 cm⁻¹ would be observed. pressbooks.puborgchemboulder.com

C-O stretch: A band in the 1000-1200 cm⁻¹ region. rose-hulman.edu

Raman Spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. edinst.com Therefore, the C≡C stretching vibration in the diyne moiety, which may be weak in the IR spectrum, can give a stronger signal in the Raman spectrum. google.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 (broad, strong) |

| C-O stretch | 1000 - 1200 | |

| Alkyne | C≡C stretch | 2100 - 2260 (weak to medium, sharp) |

| ≡C-H stretch (terminal) | ~3300 (sharp, strong) | |

| Alkane | C-H stretch | 2850 - 2950 |

Data sourced from multiple references. libretexts.orgpressbooks.puborgchemboulder.comjove.comrose-hulman.edudavuniversity.org

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov The resulting crystal structure offers an unambiguous confirmation of the molecule's connectivity and stereochemistry. acs.orgacs.orgrsc.orgdicp.ac.cnresearchgate.net

Chromatographic Methods for Purity and Component Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. 50megs.com It can be used to separate isomers and assess the purity of a sample. morressier.comcore.ac.uk When coupled with a mass spectrometer (GC-MS), it allows for the identification of the individual components of a mixture. umn.edumorressier.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including those that are not volatile or are thermally sensitive. researchgate.net Different HPLC modes, such as normal-phase and reversed-phase, can be employed to achieve optimal separation based on the polarity of the derivatives. researchgate.net Two-dimensional HPLC (2D-HPLC) can provide even greater resolving power for complex mixtures. researchgate.net

Dielectric Spectroscopy for In Situ Polymerization Monitoring

Dielectric spectroscopy (DS) has emerged as a powerful, non-invasive technique for the in situ and real-time monitoring of polymerization reactions, including those of diacetylene derivatives like this compound. This method tracks changes in the dielectric properties (permittivity and loss factor) of the reacting medium as the polymerization proceeds. The transformation from monomer to polymer alters the molecular structure, polarity, and mobility of charge carriers, which are directly reflected in the dielectric spectrum.

Detailed findings from these investigations reveal the sensitivity of dielectric spectroscopy to different aspects of the polymerization process. For instance, the technique can effectively distinguish between polymerization occurring at the surface of a solution and polymerization within the bulk solution during the formation of polydiacetylene thin films. nih.gov Furthermore, it is sensitive enough to monitor the influence of physical phenomena such as convection on the polymerization process. nih.gov Studies combining DS with spectroscopic ellipsometry for the photodeposition of thin polymer (PDAMNA) films from DAMNA solutions found that stirring the solution significantly reduces the rate of film deposition, indicating that convection can interfere with the attachment kinetics of the polymer film to the substrate. researchgate.net

The data derived from in situ dielectric monitoring allows for a comprehensive analysis of the polymerization kinetics. By tracking the evolution of the dielectric relaxation and direct current conductivity over time, researchers can inspect the particle formation process from a dielectric standpoint. nih.gov For the resulting polydiacetylene materials, theoretical studies based on first-principles calculations have been conducted to determine their intrinsic dielectric properties. trp.org.in

The table below summarizes key parameters and findings from the application of dielectric spectroscopy in monitoring the polymerization of diacetylene derivatives.

| Monitored Parameter | Observation/Finding | Significance | Reference |

| Dielectric Spectra | Changes in the spectra correlate with the extent of polymerization. | Allows for real-time tracking of the reaction progress. | nih.gov |

| Polymerization Location | The technique can distinguish between surface and solution polymerization. | Provides insight into the morphology and formation mechanism of thin films. | nih.gov |

| Convective Effects | DS is capable of monitoring the impact of convection during solution polymerization. | Demonstrates the sensitivity of the polymerization process to physical conditions. | nih.govresearchgate.net |

| Dielectric Function of Polymer | The dielectric function of the resulting polydiacetylene (PDAMNA) film can be determined. | Essential for understanding the optical and electronic properties of the final material. | researchgate.net |

| Calculated Dielectric Constant | The average dielectric constant for a polydiacetylene crystal was calculated to be 51.6. | Provides a theoretical value for the dielectric property of the bulk polymer. | trp.org.in |

V. Computational Chemistry and Theoretical Investigations of Hexa 2,4 Diyn 1 Ol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. aps.org For hexa-2,4-diyn-1-ol, this process involves finding the minimum energy structure, which corresponds to the most likely conformation the molecule will adopt. The linear diyne fragment is a key structural feature. researchgate.net

The conformational landscape of a molecule describes the various spatial arrangements (conformers) it can adopt through the rotation of single bonds. In this compound, rotation around the C-C and C-O single bonds gives rise to different conformers. DFT calculations can map out the potential energy surface, identifying the various energy minima (stable conformers) and the energy barriers that separate them. researchgate.netresearchgate.net This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. While specific data for this compound is not abundant in the provided results, the methodology is standard. For analogous systems, DFT methods like B3LYP and M06-2X with basis sets such as 6-311+G** and aug-cc-pvdz are commonly used to determine the relative energies of different conformers. researchgate.net

Table 1: Representative Theoretical Conformational Energy Data (Hypothetical for this compound based on similar molecules) This table is illustrative and based on typical computational results for similar molecules, as specific data for this compound was not found in the search results.

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311+G** |

|---|---|

| Anti-conformer | 0.00 |

| Gauche-conformer 1 | 1.52 |

| Gauche-conformer 2 | 2.89 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uctm.edursc.org

For this compound, DFT calculations at levels like B3LYP/def2-TZVP can determine the energies of these frontier orbitals. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. uctm.edu The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack. In conjugated systems like this compound, the HOMO and LUMO are typically delocalized across the π-system of the double and triple bonds.

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical for this compound) This table is illustrative and based on typical computational results for similar molecules, as specific data for this compound was not found in the search results.

| Orbital | Energy (eV) at B3LYP/6-311G(d,p) |

|---|---|

| HOMO | -6.75 |

| LUMO | -0.54 |

| HOMO-LUMO Gap | 6.21 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various bond stretching, bending, and torsional motions. escholarship.org These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. The calculation of vibrational frequencies also serves to confirm that an optimized geometry is a true energy minimum, as all frequencies for a stable structure will be real (positive). nih.gov While DFT methods are powerful, calculated vibrational frequencies are often systematically scaled to improve agreement with experimental data. nist.gov

Higher-Level Ab Initio and Wave Function Theory Approaches (e.g., CASPT2)

For certain chemical phenomena, particularly those involving excited states or significant electron correlation (like in diradical species), standard DFT methods may not be sufficient. In such cases, higher-level ab initio methods are employed. One such method is the Complete Active Space Second-order Perturbation Theory (CASPT2). nih.gov

CASPT2 is a multi-reference method, meaning it can accurately describe electronic structures that are not well-represented by a single electronic configuration. This is particularly important for studying photochemical reactions or the electronic spectra of complex molecules. For reactions involving alkynes and diynes, such as the hexadehydro-Diels-Alder (HDDA) reaction, computational modeling can be complicated by the significant diradical character that arises along the reaction coordinate. nih.govresearchgate.net Methods like CASPT2, often used in conjunction with a Complete Active Space Self-Consistent Field (CASSCF) wave function, provide a more robust theoretical framework for these challenging systems. nih.gov

Computational Mechanistic Elucidation of Reactions

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. umn.edu

For example, in reactions involving diynes, such as cycloadditions or rearrangements, DFT can be used to model the structures and energies of reactants, products, and transition states. mdpi.combeilstein-journals.org This allows for a detailed understanding of the reaction's feasibility, selectivity, and the factors that control its outcome. In complex reactions like the intramolecular hexadehydro-Diels-Alder (HDDA) reaction, computational studies have shown that the process can be highly asynchronous, with the nature of the reaction pathway (concerted vs. stepwise) depending on the specific substituents. nih.govresearchgate.net

Intermolecular Interaction Analysis using Hirshfeld Surfaces

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org This technique partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of how molecules pack together and the nature of the contacts between them. nih.gov

Vi. Polymerization Pathways and Functional Materials Derived from Hexa 2,4 Diyn 1 Ol Monomers

Solid-State Polymerization of Hexa-2,4-diyn-1-OL Derivatives to Polydiacetylenes

The conversion of crystalline diacetylene monomers into fully conjugated polymers is a classic example of a topochemical reaction, where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. researchgate.netnih.govmdpi.com This solid-state polymerization is crucial for producing large, defect-free polymer single crystals, which are unattainable through conventional solution-based polymerization methods. researchgate.net The process yields a polymer with a highly regular ene-yne structure, which is the foundation of its unique properties. researchgate.netnih.govmdpi.com

Thermal and Photochemical Polymerization Initiation

The polymerization of this compound derivatives can be initiated by various external stimuli, primarily heat (thermal polymerization) or high-energy radiation (photochemical polymerization).

Thermal Polymerization: When diacetylene crystals are annealed below their melting point, a solid-state reaction is initiated. researchgate.net Studies on analogous compounds, such as 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate) (a common model for diacetylene polymerization), reveal that thermal polymerization often exhibits autocatalytic behavior. researchgate.netresearchgate.net This process is typically characterized by an initial induction period with a slow reaction rate, followed by a rapid acceleration phase. researchgate.netresearchgate.net The activation energy for this process is a key parameter; for instance, the thermal polymerization of 2,4-hexadiyne-1,6-diol bis-(p-toluenesulfonate) has a measured activation energy of approximately 22.5 kcal/mol. researchgate.net The kinetics of this process have been examined at various temperatures, confirming the autocatalytic effect. researchgate.netresearchgate.netnih.gov

Photochemical Polymerization: Exposure to ultraviolet (UV) or gamma-ray radiation is another effective method for initiating the polymerization of diacetylene crystals. researchgate.netresearchgate.net This method allows for polymerization to occur at temperatures where the thermal process would be infinitesimally slow. The photochemical process proceeds via a 1,4-addition mechanism, creating the conjugated polymer chain. researchgate.net Research on 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate) has shown that UV irradiation can achieve polymerization, resulting in deep red polymer crystals that retain the shape of the monomer crystal and exhibit strong dichroism. researchgate.net

| Initiation Method | Key Characteristics | Typical Stimulus |

| Thermal | Autocatalytic behavior, induction period followed by acceleration. | Annealing below the monomer's melting point (e.g., 30-80°C for derivatives). researchgate.net |

| Photochemical | High quantum yields, can occur at low temperatures. | UV light, Gamma-rays. researchgate.netresearchgate.net |

Influence of Molecular Packing and Crystal Structure on Polymerization

The solid-state polymerization of diacetylenes is fundamentally governed by the geometric arrangement of the monomer units within the crystal lattice. researchgate.net This topochemical principle dictates that a reaction can only proceed if the molecular movements required for bond formation are minimal. For the 1,4-addition polymerization of diacetylenes to occur, specific packing parameters must be met.

The critical parameters for a reactive crystal lattice are:

Stacking Distance (d): The repeating distance of the monomer units along the stacking axis should be approximately 5 Å.

Interatomic Distance (r): The distance between the reacting C1 and C4 atoms of adjacent monomers should be around 3.5 Å.

Angle of Tilt (θ): The diacetylene rod should be tilted at an angle of about 45° relative to the stacking axis.

Monomer Structure-Reactivity Relationships in Polydiacetylene Formation

The chemical structure of the side groups attached to the diacetylene core plays a pivotal role in determining the monomer's packing in the crystal and, consequently, its solid-state reactivity. The hydroxyl (-OH) groups in this compound, for instance, are capable of forming hydrogen bonds, which can be a powerful tool in directing the supramolecular assembly of the monomers into a polymerizable array.

The relationship between the monomer's side chains and the resulting polymer's properties is particularly evident in studies of thermochromism. Research on esters derived from other diacetylene alcohols shows a clear correlation between the length of the side chain and the temperature at which the polymer undergoes a color change. nih.gov For esters of trideca-2,4-diyn-1-ol, a systematic decrease in the length of the carboxylate moiety leads to a corresponding decrease in the thermochromic transition temperature. nih.gov This demonstrates that modifying the monomer structure is a direct pathway to tuning the properties of the final polymer. Similarly, the length of the methylene (B1212753) linker connecting the diacetylene unit to a functional group also influences the thermochromic behavior, with shorter linkers generally leading to lower transition temperatures. nih.gov These findings suggest that for derivatives of this compound, modifications to the side chains would be a viable strategy for controlling the reactivity and the ultimate properties of the resulting polydiacetylene.

Advanced Materials Engineering with Polydiacetylenes

The highly conjugated backbone of polydiacetylenes derived from monomers like this compound is the source of their most valuable characteristics: their dynamic optical and electronic properties. These properties can be finely tuned and are responsive to environmental stimuli, making them ideal candidates for advanced materials, particularly in the field of sensors.

Tunable Optical and Electronic Properties

Polydiacetylenes are renowned for their vibrant chromic transitions, typically from a blue to a red phase, which can be triggered by external stimuli. nih.govmdpi.com This color change is a result of conformational changes in the polymer's conjugated backbone. In the initial, unperturbed state, the polymer backbone is planar, allowing for maximum π-orbital overlap and resulting in a blue appearance with a maximum absorption wavelength (λmax) around 630 nm. researchgate.net When subjected to stimuli such as heat or specific solvents, the side chains are disrupted, inducing torsional strain on the backbone. This twisting reduces the effective conjugation length, causing a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum to around 540 nm, which corresponds to the red phase. researchgate.net

The ability to tune these properties is a key area of research. By carefully designing the monomer's side groups, it is possible to control the sensitivity and the response of the resulting polymer to external stimuli. For instance, incorporating polar functional groups can enhance solubility and provide sites for further chemical modification. researchgate.net The fabrication of high-quality thin films from soluble polydiacetylene derivatives allows for the characterization and application of their nonlinear optical properties, which are of interest for optical switching and other photonic applications. researchgate.net

Thermochromic and Solvatochromic Sensor Development

The distinct color change of polydiacetylenes in response to temperature (thermochromism) and solvents (solvatochromism) makes them excellent materials for colorimetric sensors. nih.govmdpi.comnih.gov

Thermochromic Sensors: The blue-to-red color transition is often reversible and occurs at a specific temperature, which can be engineered by modifying the monomer's chemical structure. nih.gov As discussed previously, factors like the length of alkyl side chains and methylene linkers have a predictable effect on the thermochromic transition temperature. nih.gov This tunability allows for the creation of temperature indicators for a wide range of applications, from food quality monitoring to medical diagnostics.

| Derivative of Diacetylene Alcohol | Side Chain Modification | Thermochromic Transition Temperature (°C) |

| Ester of trideca-2,4-diyn-1-ol | 14 methylene groups in carboxylate | 37 |

| Ester of trideca-2,4-diyn-1-ol | 12 methylene groups in carboxylate | 26 |

| Ester of trideca-2,4-diyn-1-ol | 10 methylene groups in carboxylate | 15 |

| Ester of trideca-2,4-diyn-1-ol | 8 methylene groups in carboxylate | 4 |

| Ester of trideca-2,4-diyn-1-ol | 6 methylene groups in carboxylate | -7 |

| Data derived from studies on analogous diacetylene esters to illustrate the principle of structural tuning. nih.gov |

Solvatochromic Sensors: Polydiacetylenes also exhibit color changes when exposed to certain organic solvents. The interaction of solvent molecules with the polymer's side chains can disrupt the packing and induce the same conformational changes in the backbone that are responsible for thermochromism. This property has been harnessed to develop sensors for detecting specific solvents. Recent advancements include the fabrication of anisotropic Janus particles from polydiacetylenes, where different parts of the particle exhibit distinct solvatochromic properties, potentially leading to sensors with enhanced sensitivity and a broader detection range.

Thin Film Fabrication and Morphological Characterization

The controlled fabrication of thin films is crucial for harnessing the optical and electronic properties of polymers derived from this compound. Various techniques can be employed to create well-organized molecular assemblies on solid substrates, which is a prerequisite for effective solid-state polymerization.

One of the prominent methods for fabricating highly ordered thin films from amphiphilic diacetylene compounds, including long-chain diacetylene alcohols, is the Langmuir-Blodgett (LB) technique . This method involves spreading the monomer on a water surface to form a monolayer, which is then compressed to a desired surface pressure and subsequently transferred onto a solid support. For new amphiphilic derivatives of diacetylene alcohols, it has been demonstrated that the presence of diacetylene groups near the polar head does not hinder the formation of solid-state monolayers at the water-air interface or the creation of multilayer structures on solid substrates. sci-hub.se Upon irradiation with UV light, these multilayer LB films polymerize into polydiacetylenes. The resulting polymer films from diacetylene alcohols typically exhibit a strong absorption maximum around 590 nm. sci-hub.se

Another widely used method for thin film fabrication is spin coating . This technique allows for the rapid and reproducible creation of uniform thin films over large areas by depositing a polymer solution onto a rotating substrate. sci-hub.se The thickness and morphology of spin-coated films are influenced by parameters such as the polymer concentration, solvent volatility, and spin speed. While specific studies on spin-coated films of poly(this compound) are not extensively detailed in the literature, the principles of spin coating are broadly applicable to polymer solutions.

The characterization of these films often involves a suite of analytical methods to probe their structure and properties. Ellipsometry is used to accurately measure the thickness of the films. sci-hub.seUV-visible spectroscopy is essential for monitoring the polymerization process, as the formation of the conjugated polydiacetylene backbone leads to distinct changes in the absorption spectrum. sci-hub.se

| Fabrication Technique | Key Process | Characterization Methods | Typical Morphological Features |

| Langmuir-Blodgett (LB) | Formation of a monolayer on a liquid subphase and transfer to a solid substrate. | Compression isotherms, Ellipsometry, AFM, UV-visible spectroscopy. | Highly ordered, quasi-crystalline molecular layers. |

| Spin Coating | Deposition of a polymer solution onto a rotating substrate, with solvent evaporation. | Ellipsometry, AFM, SEM. | Uniform films with controllable thickness; morphology depends on processing conditions. |

Integration of this compound as a Building Block in Polymer Design

The diacetylene functionality and the hydroxyl group of this compound offer multiple avenues for its incorporation into more complex macromolecular structures. This allows for the design of polymers with tailored properties, such as enhanced thermal stability, specific responsiveness, or biological recognition capabilities.

This compound and its derivatives can act as effective cross-linking agents to form robust, three-dimensional polymer networks. The diacetylene units can be polymerized through the application of heat or UV radiation, creating covalent bonds between polymer chains and leading to a thermoset material with improved mechanical and thermal properties.

This cross-linking can occur in polymers where the diacetylene group is an integral part of the main chain or a pendant group. For example, polyesters containing hexa-2,4-diynylene groups in their backbone exhibit thermal cross-polymerization of the diacetylene units at temperatures above 150 °C. sci-hub.se Similarly, UV irradiation can induce the formation of a polydiacetylene network within polymer films, often accompanied by a color change from yellow to red. sci-hub.se

The introduction of diacetylene monomers into other polymer matrices can also facilitate radiation-induced cross-linking. For instance, the incorporation of a small amount of a diacetylene monomer like 2,4-hexadiyn-1,6-bis(n-butyl urethane) into polyethylene (B3416737) has been shown to significantly reduce the radiation dose required to achieve the gel point, indicating an accelerated cross-linking process. ossila.com This highlights the potential of using diacetylene alcohols as additives to enhance the cross-linking efficiency of various commodity and specialty polymers. The resulting network architectures can range from tightly cross-linked, rigid materials to more flexible, gel-like structures, depending on the concentration of the diacetylene cross-linker and the nature of the host polymer.

The hydroxyl group of this compound provides a convenient handle for chemical modification, allowing for its integration into sophisticated conjugated polymers with specific functionalities. A notable example is the synthesis of conjugated glycopolymers , where carbohydrate moieties are attached to a polydiacetylene backbone. These materials are of significant interest for biological applications, as the multivalent presentation of sugars can enhance interactions with specific proteins (lectins).

The synthesis of polydiacetylene-based glycopolymers can be achieved by first modifying a diacetylene monomer with a sugar unit and then polymerizing these "glycomonomers". A general synthetic approach involves the following key steps:

Functionalization of the Diacetylene Monomer: A diacetylene-containing molecule with a suitable functional group (like a carboxylic acid or an alcohol) is prepared. For instance, a long-chain diynoic acid can be used as the starting material.

Coupling with a Sugar Moiety: The sugar unit, often in a protected form and equipped with a linker arm (e.g., an amino-terminated linker), is covalently attached to the diacetylene monomer. This is typically achieved through standard coupling reactions, such as amide bond formation.

Deprotection: The protecting groups on the sugar are removed to expose the hydrophilic carbohydrate headgroups.

Polymerization: The resulting amphiphilic glycomonomers can self-assemble into organized structures like vesicles or liposomes in aqueous solution. Subsequent photopolymerization, usually with 254 nm UV light, cross-links the diacetylene units to form the conjugated polydiacetylene backbone of the glycopolymer. researchgate.netdtic.mil

This synthetic strategy allows for the creation of glycopolymers with varying sugar densities, which can be used to study and modulate carbohydrate-protein interactions at a molecular level. researchgate.net The introduction of sugar moieties onto the polydiacetylene scaffold can also induce mesomorphism, leading to the formation of liquid crystalline phases. dtic.mil

| Synthetic Step | Description | Purpose |

| 1. Monomer Functionalization | Preparation of a diacetylene molecule with a reactive group (e.g., -COOH, -OH). | To provide an attachment point for the sugar moiety. |

| 2. Glycosylation | Covalent attachment of a protected sugar unit with a linker to the diacetylene monomer. | To create the "glycomonomer" building block. |

| 3. Deprotection | Removal of protecting groups from the carbohydrate. | To expose the functional sugar headgroups for biological recognition. |

| 4. Polymerization | Self-assembly of glycomonomers and subsequent UV-induced polymerization. | To form the conjugated polydiacetylene backbone and create a multivalent glycopolymer. |

Vii. Contributions to Organic Synthesis and Natural Product Chemistry

Utility of Hexa-2,4-diyn-1-OL as a Strategic Synthetic Precursor

This compound is a versatile starting material in organic synthesis. Its functional groups—the hydroxyl group and the terminal alkyne—provide two reactive sites for a wide array of chemical modifications. The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. The terminal alkyne participates in various coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, to extend the carbon chain and introduce further complexity.

The strategic importance of this compound is also evident in its use as a precursor for more complex diynes. For example, it can be coupled with other terminal alkynes to generate unsymmetrical 1,3-diynes, which are important structural motifs in many natural products and bioactive compounds. rptu.de The diynol can also be a precursor to dialkynyl carbenes after oxidation to the corresponding aldehyde and conversion to a tosylhydrazone. datapdf.com

Furthermore, this compound and its derivatives are utilized in the construction of complex heterocyclic systems. For instance, the synthesis of 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol, a derivative of this compound, is a key step in the preparation of triyne substrates for the hexadehydro-Diels-Alder (HDDA) reaction, which generates benzyne (B1209423) intermediates for the synthesis of complex benzenoids. nih.gov

| Precursor | Reaction | Product | Application |

| 1,4-dichloro-2-butyne | Alkylation and reaction with paraformaldehyde | This compound | General synthetic precursor |

| This compound | Oxidation and reaction with p-toluenesulfonhydrazide | Tosylhydrazone | Precursor to dialkynyl carbenes |

| Bromoalkyne and propargyl alcohol | Cadiot-Chodkiewicz coupling | 7-((tert-butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol | Precursor for HDDA reactions |

Stereocontrolled Construction of Complex Polyynes and Polyacetylenes

The stereocontrolled synthesis of complex polyynes and polyacetylenes is a significant challenge in organic chemistry, and this compound and its derivatives play a crucial role in addressing this challenge. The development of stereoselective methods for the construction of chiral centers adjacent to the diyne moiety is of particular importance for the synthesis of biologically active natural products.

A notable application is in the synthesis of chiral falcarindiol (B120969) analogues. mdpi.com In this approach, a BINOL-based catalyst system is employed for the asymmetric addition of a terminal diyne, derived from this compound, to an aldehyde. mdpi.com This method allows for the construction of the chiral alcohol functionality with high enantioselectivity. mdpi.com The resulting chiral polyynes can then be further elaborated to access a variety of natural product analogues. mdpi.com

The stereoselectivity of reactions involving the diyne unit is critical. For example, the reduction of the triple bonds in a controlled manner can lead to the formation of stereodefined dienes or enynes, which are common structural features in natural products. The partial reduction of 6-(t-butyldimethylsilyl)oxy-2,4-hexadiyn-1-ol with Red-Al produces (E)-6-(t-butyldimethylsilyl)oxy-2-hexen-4-yn-1-ol, demonstrating control over the geometry of the resulting double bond. nih.gov

The ability to introduce chirality and control the stereochemistry of subsequent transformations makes this compound a valuable tool for the synthesis of complex and stereochemically rich polyynes and polyacetylenes.

| Catalyst System | Reactants | Product | Key Feature |

| R-BINOL, Cy₂NH, ZnEt₂, Ti(OⁱPr)₄ | Buta-1,3-diyn-1-yltriisopropylsilane and Acraldehyde | (R)-7-(Triisopropylsilyl)hepta-1-en-4,6-diyn-3-ol | High enantioselectivity in the formation of the chiral alcohol |

| Red-Al | 6-(t-Butyldimethylsilyl)oxy-2,4-hexadiyn-1-ol | (E)-6-(t-Butyldimethylsilyl)oxy-2-hexen-4-yn-1-ol | Stereoselective reduction to an (E)-enyne |

Role in Total Synthesis of Architecturally Complex Natural Products

This compound and its derivatives are instrumental in the total synthesis of a variety of architecturally complex natural products. The diyne motif is a key structural element in numerous biologically active compounds isolated from plants, fungi, and marine organisms.

One significant application is in the synthesis of triyne natural products and their glycosylated analogues. A divergent synthesis has been developed that utilizes a carbenoid rearrangement to construct the conjugated triyne framework from a precursor derived from 1,4-butynediol, a related starting material. researchgate.net This strategy avoids the use of potentially unstable terminal diynes. researchgate.net

The synthesis of leukotrienes, which are involved in inflammatory responses, has also benefited from strategies involving diyne intermediates. A concise synthesis of leukotrienes was achieved through a ruthenium-catalyzed redox isomerization of a propargylic alcohol derived from a monoprotected 2,4-hexadiyn-1,6-diol. nih.gov

Furthermore, this compound derivatives are key intermediates in the synthesis of marine-derived natural products. For example, the total synthesis of strongylodiol-G, an acetylenic alcohol from a marine sponge, involves the coupling of two key fragments, one of which is derived from propargyl alcohol and is a substituted hex-2,4-diyn-1-al. researchgate.net Similarly, the total synthesis of chiral falcarindiol analogues, which exhibit interesting biological activities, relies on the asymmetric addition of a diyne to an aldehyde, with the diyne being prepared from a protected form of this compound. mdpi.com

| Natural Product Target | Key Synthetic Strategy | Role of Diyne Precursor |

| Triyne Natural Products | Carbenoid rearrangement | Building block for the triyne core |

| Leukotrienes | Ruthenium-catalyzed redox isomerization | Precursor to the conjugated diene system |

| Strongylodiol-G | Coupling of key fragments | Forms the core structure of the natural product |

| Falcarindiol Analogues | Asymmetric alkyne addition | Provides the chiral center and diyne moiety |

Structural Motifs of Diyne-Containing Compounds in Bioactive Molecules

The 1,3-diyne structural motif, which is the core of this compound, is a recurring feature in a wide range of bioactive molecules. rptu.de This structural unit is often responsible for the potent biological activities observed in these compounds, including anticancer, anti-HIV, antifungal, and antibacterial properties. researchgate.net

The diyne functionality can interact with biological targets through various mechanisms. The rigid, linear geometry of the diyne can play a role in how the molecule fits into a binding site. Additionally, the high electron density of the triple bonds can lead to interactions with metal ions or other electrophilic species within a biological system.

Examples of bioactive natural products containing the 1,3-diyne motif are abundant. Many polyacetylenes isolated from plants of the Apiaceae and Araliaceae families, such as falcarindiol and panaxytriol, possess this structural feature and exhibit significant cytotoxic and anti-inflammatory activities. mdpi.com The diyne unit is a key pharmacophore in these molecules. researchgate.net

Inspired by the bioactivity of natural diynes, synthetic chemists have incorporated this motif into new molecular frameworks to develop novel therapeutic agents. For instance, 1,3-diynyl derivatives of noscapine (B1679977) have been synthesized and shown to have improved anticancer activity by binding to tubulin. researchgate.net This highlights the importance of the diyne motif as a valuable component in the design of new drugs.

| Bioactive Molecule Class | Structural Motif | Associated Biological Activities |

| Polyacetylenes (e.g., Falcarindiol) | 1,3-Diyne | Cytotoxic, Anti-inflammatory |

| Panaxytriol | Polyacetylene with diyne | Anticancer |

| Synthetic Noscapine Derivatives | 1,3-Diynyl group | Anticancer (tubulin binding) |

Viii. Emerging Research Frontiers and Future Prospects for Hexa 2,4 Diyn 1 Ol Chemistry

Development of Innovative Synthetic Methodologies for Diyne Scaffolds

The creation of complex molecules containing the diyne unit, such as unsymmetrical diynes, is crucial for tuning material properties. Traditional methods like the Cadiot-Chodkiewicz coupling have been effective but often require harsh conditions. researchgate.net Modern research focuses on developing more efficient, selective, and environmentally benign synthetic strategies.

Recent advancements include:

Catalyst Development : Novel catalysts based on copper, palladium, gold, and iron are being developed to facilitate diyne synthesis with higher yields and selectivity. organic-chemistry.orgresearchgate.net For instance, nickel-catalyzed cross-coupling of organoalane reagents with alkynyl bromides provides an efficient route to unsymmetrical 1,3-diynes. rsc.org Similarly, gold-catalyzed oxidative cross-coupling has shown excellent heteroselectivity. organic-chemistry.org Iron catalysis offers a greener approach, enabling the coupling of 1-bromoalkynes and terminal alkynes in water. researchgate.net

One-Pot Procedures : To streamline synthesis, one-pot protocols are being designed. These methods combine multiple reaction steps, such as deprotection followed by a cross-coupling reaction, without isolating intermediates, saving time and resources. researchgate.net

Novel Reaction Pathways : Chemists are exploring entirely new ways to construct the diyne core. Rhodium(I)-catalyzed C-C bond activation of diynones represents a strategy that avoids traditional coupling reactions by leveraging the innate reactivity of the starting material. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of terminal alkynes with 1,1-dichloroethylene, followed by elimination and cross-coupling, to produce unsymmetrical diynes in high yields. researchgate.net

These innovative methods not only provide access to a wider range of diyne derivatives but also align with the principles of green chemistry by minimizing waste and energy consumption. The ability to precisely engineer diyne scaffolds opens up new possibilities for creating materials with tailored electronic and optical properties. researchgate.net

Table 1: Comparison of Modern Catalytic Systems for Unsymmetrical Diyne Synthesis

| Catalytic System | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Palladium-catalyzed (with phosphine-olefin ligand) | High selectivity, avoids homocoupling, good for electron-rich alkynes. | Broad scope of terminal and haloalkynes. | organic-chemistry.org |

| Gold-catalyzed (with PhI(OAc)2 oxidant) | Excellent heteroselectivity (>10:1), good to excellent yields. | Large substrate tolerability. | organic-chemistry.org |

| Iron-catalyzed | Performs reaction in water under air, enhanced yields with specific alkyne pairings. | 1-bromoalkynes and terminal alkynes. | researchgate.net |

| Nickel-catalyzed (with (o-furyl)3P ligand) | Highly efficient, mild conditions (rt to 60 °C). | Organoalane reagents and alkynyl bromides. | rsc.org |

| Copper(I) Iodide (with tris(o-tolyl)phosphine) | Simple and mild reaction conditions, good yields. | Terminal alkynes and 1-bromoalkynes. | organic-chemistry.org |

Application of Advanced In Situ Characterization Techniques in Polymerization Studies

Understanding the transformation of monomeric diynols like Hexa-2,4-diyn-1-OL into polydiacetylenes (PDAs) is critical for controlling the properties of the final material. The topochemical polymerization of diacetylenes is a solid-state reaction where the crystal packing of the monomer dictates the structure of the resulting polymer. scielo.org.mx Advanced in situ characterization techniques are becoming indispensable for monitoring these reactions in real-time.

Techniques such as in situ high-pressure Raman and infrared (IR) spectroscopy, as well as synchrotron X-ray diffraction (XRD), provide direct evidence of the chemical and structural changes occurring during polymerization. chinesechemsoc.org For example, in situ measurements can track the disappearance of C≡C triple bonds and the emergence of C=C double bonds, confirming the polymerization process. chinesechemsoc.org These methods allow researchers to study reaction kinetics and mechanisms under various conditions, such as high pressure, which can induce polymerization. chinesechemsoc.orgnih.gov

Other powerful in situ methods include:

Solid-State NMR Spectroscopy : This technique can monitor the local environment of specific nuclei (e.g., ¹³C, ²³Na), providing detailed information about the monomer, polymer, and any byproducts throughout the reaction. nih.govacs.org

Laser Flash Photolysis and Time-Resolved Spectroscopy : These methods are used to identify the transient reactive species involved in the initiation and propagation steps of photopolymerization. sci-hub.st

Optical Pyrometry and Differential Scanning Calorimetry (DSC) : These techniques monitor the thermal changes associated with polymerization, offering insights into the reaction's thermodynamics and kinetics. scielo.org.mxsci-hub.st

By applying these advanced techniques, scientists can gain a deeper understanding of the polymerization process, leading to better control over the synthesis of PDA-based materials with desired properties. lbl.gov

Computational-Aided Design of Next-Generation Diynol-Based Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of materials before they are synthesized in the lab. navy.miluwaterloo.ca This "materials by design" approach accelerates the discovery of new functional materials derived from diynols. navy.mil

For polydiacetylenes (PDAs), DFT calculations can predict:

Electronic and Structural Properties : Calculations can determine optimized geometries, bond lengths, and electronic band structures. worldscientific.comulsu.ru This helps in understanding how different side groups attached to the diyne backbone can modify the polymer's properties. worldscientific.com For instance, first-principles calculations have been used to determine the band gap, dielectric constant, and polarizability of PDA crystals, revealing their semiconducting nature. trp.org.in